2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione

Catalog No.
S12293900
CAS No.
54717-53-2
M.F
C18H15NO2
M. Wt
277.3 g/mol
Availability
In Stock
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2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione

CAS Number

54717-53-2

Product Name

2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione

IUPAC Name

2-[4-(dimethylamino)phenyl]naphthalene-1,4-dione

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

InChI

InChI=1S/C18H15NO2/c1-19(2)13-9-7-12(8-10-13)16-11-17(20)14-5-3-4-6-15(14)18(16)21/h3-11H,1-2H3

InChI Key

AAKKPLQOFHNLCZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3C2=O

2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. Its chemical structure consists of a naphthalene ring system substituted at the 1 and 4 positions with a carbonyl group, and at the 2 position with a dimethylamino phenyl group. This compound is recognized for its potential biological activities, particularly in medicinal chemistry.

, including:

  • Nucleophilic Substitution: The presence of the dimethylamino group makes the compound susceptible to nucleophilic attack, particularly at the carbonyl carbon.
  • Reduction Reactions: This compound can be reduced to form corresponding diols or other derivatives, which may exhibit different biological activities.
  • Aryl Substitution: The aromatic nature allows for electrophilic aromatic substitution reactions, where further functionalization can occur .

2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione has been studied for its potential biological effects, particularly in the fields of oncology and microbiology. Research indicates that compounds in the naphthoquinone family often exhibit:

  • Anticancer Properties: Some studies have shown that derivatives of naphthoquinone can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Activity: There is evidence suggesting that this compound may possess antibacterial properties, making it a candidate for further exploration in drug development .

The synthesis of 2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione typically involves the reaction of N,N-dimethylaniline with 1,4-naphthoquinone. A common method includes:

  • Reagents: N,N-dimethylaniline and 1,4-naphthoquinone.
  • Catalyst: Use of acidic catalysts such as heteropoly acids.
  • Conditions: The reaction is typically conducted in a solvent like dimethyl sulfoxide at elevated temperatures (around 100 °C) for several hours to promote yield .
  • Yield: Reported yields can vary; one study achieved approximately 35% yield under optimized conditions .

Due to its unique structure and biological properties, 2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing anticancer or antimicrobial agents.
  • Chemical Research: As a reagent in organic syntheses or as a model compound for studying naphthoquinone reactivity.

Interaction studies involving 2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione often focus on its binding affinity to biological targets. These studies are crucial for understanding its mechanism of action and therapeutic potential. Investigations typically include:

  • Protein Binding Studies: Assessing how well the compound interacts with specific proteins implicated in disease pathways.
  • Cell Culture Experiments: Evaluating cytotoxicity and metabolic activity changes in various cell lines exposed to this compound.

Several compounds share structural similarities with 2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione. A comparison highlights its uniqueness:

Compound NameStructural FeaturesNotable Activities
2-Chloro-3-[4-(dimethylamino)anilino]naphthalene-1,4-dioneChlorine substitution at position 2Antithrombotic activity
1,4-NaphthoquinoneNo amine substitutionAntimicrobial and anticancer properties
2-Methoxy-3-[4-(dimethylamino)anilino]naphthalene-1,4-dioneMethoxy group instead of dimethylaminoPotentially different biological activities

The unique presence of the dimethylamino group in 2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione differentiates it from other derivatives, potentially enhancing its solubility and biological interactions compared to compounds lacking this feature.

Nucleophilic Amination Strategies Using Aromatic Amines

Nucleophilic amination remains a cornerstone for introducing aryl amino groups into the naphthoquinone framework. A prominent method involves the oxidative amination of 2-acyl-1,4-naphthoquinones with aromatic amines, such as N,N-dimethylaniline, catalyzed by cerium(III) chloride heptahydrate (CeCl~3~·7H~2~O). This protocol, conducted in methanol at room temperature, facilitates C–N bond formation at the C3 position of the naphthoquinone core, yielding 2-acyl-3-aminophenyl derivatives with moderate to high efficiency (Table 1). The reaction proceeds via in situ oxidation of 2-acylnaphthohydroquinones to their quinone forms, followed by nucleophilic attack by the amine.

An alternative metal-free approach utilizes tert-butoxide (t-BuOK) as a base mediator in oxidative coupling reactions. For instance, 1,4-naphthoquinone reacts with aromatic amines under aerobic conditions, enabling direct amination at the C2 position. This method avoids transition metals and achieves yields up to 85% for electron-rich amines like 4-methoxyaniline. The mechanism likely involves a Michael addition followed by oxidation, with molecular oxygen serving as the terminal oxidant.

Table 1. Comparative Analysis of Nucleophilic Amination Methods

AmineCatalystSolventTime (h)Yield (%)Position
N,N-DimethylanilineCeCl~3~·7H~2~OMethanol2472C3
4-Methoxyanilinet-BuOKTHF1285C2

Photoredox-Catalyzed C–H Arylation Approaches

Current literature on 2-[4-(dimethylamino)phenyl]naphthalene-1,4-dione synthesis does not describe photoredox-catalyzed C–H arylation strategies. Traditional methods dominate due to the electrophilic nature of the naphthoquinone core, which favors nucleophilic over radical pathways. However, the absence of photoredox methodologies in reported studies highlights an opportunity for future exploration, particularly for late-stage functionalization or regioselective arylation under mild conditions.

Microwave/Ultrasound-Assisted Green Synthesis Protocols

While microwave and ultrasound-assisted syntheses are widely recognized for reducing reaction times and energy consumption, these techniques have not been explicitly applied to 2-[4-(dimethylamino)phenyl]naphthalene-1,4-dione derivatives in the reviewed literature. Conventional heating remains standard, as seen in CeCl~3~·7H~2~O-catalyzed amination reactions. Transition metal-free methods, such as the t-BuOK-mediated protocol, align with green chemistry principles by eliminating heavy metals and operating under aerobic conditions.

Transition Metal-Free Tandem Cyclization Reactions

Recent advances emphasize transition metal-free tandem cyclization to construct polycyclic derivatives. For example, 2-amino-3-indolylnaphthoquinones undergo acid-catalyzed cyclization to yield tetracyclic structures (Scheme 1). This one-pot strategy leverages the inherent reactivity of the amino and indole groups, enabling annulation without external metal catalysts. Similarly, Friedel-Crafts acylation using solar irradiation provides a sustainable route to 2-acylnaphthohydroquinone precursors, which are subsequently oxidized to quinones.

Scheme 1. Acid-Catalyzed Cyclization of 2-Amino-3-indolylnaphthoquinones

  • Intermediate formation: Protonation of the amino group activates the quinone for electrophilic attack.
  • Cyclization: Intramolecular attack by the indole nitrogen generates a six-membered ring.
  • Aromatization: Loss of water yields the tetracyclic product.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

277.110278721 g/mol

Monoisotopic Mass

277.110278721 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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